molecular formula C16H17NO2 B2392876 (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide CAS No. 549482-28-2

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide

Cat. No.: B2392876
CAS No.: 549482-28-2
M. Wt: 255.317
InChI Key: NECDBQBYIWOGKW-MDZDMXLPSA-N
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Description

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide is an organic compound that features a furan ring and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide typically involves the reaction of 2-furylacrylic acid with 4-isopropylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The acrylamide group can be reduced to form corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Oxidized furan derivatives.

    Reduction: Amines derived from the reduction of the acrylamide group.

    Substitution: Substituted furan derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which (2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the precise mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-furyl)-N-(4-methylphenyl)acrylamide
  • 3-(2-furyl)-N-(4-ethylphenyl)acrylamide
  • 3-(2-furyl)-N-(4-tert-butylphenyl)acrylamide

Uniqueness

(2E)-3-(furan-2-yl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-(4-propan-2-ylphenyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-12(2)13-5-7-14(8-6-13)17-16(18)10-9-15-4-3-11-19-15/h3-12H,1-2H3,(H,17,18)/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NECDBQBYIWOGKW-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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